molecular formula C12H12BrNO B1485585 (3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol CAS No. 2165484-96-6

(3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol

Cat. No. B1485585
CAS RN: 2165484-96-6
M. Wt: 266.13 g/mol
InChI Key: CWHXJTABXUUAEM-ZYHUDNBSSA-N
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Description

(3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol, commonly referred to as 4-bromophenyl ethynyl pyrrolidin-3-ol, is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile molecule that has been used in various fields such as drug discovery, biochemistry, and materials science. The compound has been extensively studied due to its interesting properties and potential applications.

Scientific Research Applications

Antioxidant Activity

Pyrrolidine derivatives have been shown to possess significant antioxidant properties. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells .

Anti-inflammatory Activity

These compounds also exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation, such as arthritis or asthma .

Antibacterial and Antifungal Activities

Pyrrolidine derivatives have been found to have antibacterial and antifungal activities, making them potential candidates for the development of new antibiotics and antifungals .

Anticancer Activity

Some pyrrolidine derivatives have shown promise in anticancer research, with potential applications in targeting various types of cancer cells .

Neuropharmacological Activities

These compounds may also have neuropharmacological applications, such as in the treatment of neurodegenerative diseases or as neuroprotective agents .

Anti-hyperglycemic Activity

Pyrrolidine derivatives could be used in managing diabetes due to their anti-hyperglycemic properties, which help regulate blood sugar levels .

Organ Protective Effects

Research has indicated that pyrrolidine derivatives can have organ protective effects, which could be crucial in conditions where organ damage is a risk .

Enzyme Inhibitory Effects

They also have diverse enzyme inhibitory effects, which could be harnessed in various therapeutic areas to regulate biological pathways .

properties

IUPAC Name

(3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-11-5-2-9(3-6-11)1-4-10-7-14-8-12(10)15/h2-3,5-6,10,12,14-15H,7-8H2/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHXJTABXUUAEM-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)C#CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)C#CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol
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(3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol

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